molecular formula C17H18Na2O6 B14714410 Mycophenolic acid disodium salt CAS No. 23047-11-2

Mycophenolic acid disodium salt

Cat. No.: B14714410
CAS No.: 23047-11-2
M. Wt: 364.30 g/mol
InChI Key: IPVKDGNBGUYLBL-HPJBNNNXSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mycophenolic acid disodium salt involves the isolation and purification of mycophenolic acid from fermentation processes. The process typically includes:

    Culturing a mycophenolic acid-producing microorganism: under suitable conditions.

    Adjusting the pH: of the fermentation culture to acidic.

    Recovering the mycelia: by filtration.

    Leaching the mycelia: with an organic solvent.

    Isolating the mycophenolic acid: from the solvent.

Industrial Production Methods

Industrial production methods for this compound involve large-scale fermentation followed by downstream processing to isolate and purify the compound. The sodium salt form is then synthesized by reacting mycophenolic acid with sodium hydroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Mycophenolic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of mycophenolic acid, which can have different pharmacological properties and applications .

Scientific Research Applications

Mycophenolic acid disodium salt has a wide range of scientific research applications:

Mechanism of Action

Mycophenolic acid disodium salt exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, this compound suppresses cell-mediated immune responses and antibody formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mycophenolic acid disodium salt is unique due to its enhanced solubility and bioavailability compared to the parent compound. This makes it a more effective option for pharmaceutical formulations, particularly in immunosuppressive therapy .

Properties

CAS No.

23047-11-2

Molecular Formula

C17H18Na2O6

Molecular Weight

364.30 g/mol

IUPAC Name

disodium;(E)-6-(6-methoxy-7-methyl-4-oxido-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C17H20O6.2Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;;/h4,20H,5-8H2,1-3H3,(H,18,19);;/q;2*+1/p-2/b9-4+;;

InChI Key

IPVKDGNBGUYLBL-HPJBNNNXSA-L

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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